molecular formula C15H13F3N2O B2455699 N-ethyl-N-phenyl-4-(trifluoromethyl)nicotinamide CAS No. 287918-07-4

N-ethyl-N-phenyl-4-(trifluoromethyl)nicotinamide

Cat. No.: B2455699
CAS No.: 287918-07-4
M. Wt: 294.277
InChI Key: MIJGJOSKJIWOFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-phenyl-4-(trifluoromethyl)nicotinamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a nicotinamide structure. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-phenyl-4-(trifluoromethyl)nicotinamide typically involves the reaction of 4-(trifluoromethyl)nicotinic acid with N-ethyl-N-phenylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-phenyl-4-(trifluoromethyl)nicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the replacement of the trifluoromethyl group with other functional groups .

Scientific Research Applications

N-ethyl-N-phenyl-4-(trifluoromethyl)nicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and pharmacological properties.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals

Mechanism of Action

The mechanism of action of N-ethyl-N-phenyl-4-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-N-phenyl-4-(trifluoromethyl)benzamide
  • N-ethyl-N-phenyl-4-(trifluoromethyl)pyridine
  • N-ethyl-N-phenyl-4-(trifluoromethyl)quinoline

Uniqueness

N-ethyl-N-phenyl-4-(trifluoromethyl)nicotinamide is unique due to its nicotinamide core, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound in various applications .

Properties

IUPAC Name

N-ethyl-N-phenyl-4-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O/c1-2-20(11-6-4-3-5-7-11)14(21)12-10-19-9-8-13(12)15(16,17)18/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJGJOSKJIWOFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=C(C=CN=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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